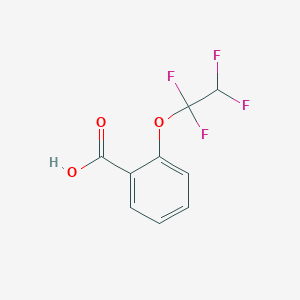

2-(1,1,2,2-tetrafluoroethoxy)benzoic Acid

描述

2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a fluorinated organic compound with the molecular formula C9H6F4O3 and a molecular weight of 238.14 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a tetrafluoroethoxy group, making it a valuable building block in organic synthesis and various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 1,1,2,2-tetrafluoroethanol under acidic conditions. The reaction proceeds via an esterification mechanism, followed by hydrolysis to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process involves continuous monitoring and control to ensure consistent product quality .

化学反应分析

Types of Reactions: 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The fluorinated ethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylates.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzoic acid derivatives.

科学研究应用

Materials Science

Fluorinated Polymers:

- Key Role: 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid serves as a critical building block in the synthesis of fluorinated polymers. These polymers are valued for their chemical resistance and thermal stability , making them suitable for use in coatings and sealants.

- Applications: Used in protective coatings for electronics and automotive parts where durability and resistance to harsh chemicals are essential .

Pharmaceutical Development

Medicinal Chemistry:

- Drug Modification: The compound is utilized to modify existing drug molecules to enhance their bioavailability and efficacy. Its unique tetrafluoroethoxy group can improve the pharmacokinetic properties of therapeutic agents.

- Targeted Therapies: It has potential applications in designing targeted therapies for conditions such as cancer and inflammatory diseases by influencing the interaction of drugs with biological targets .

Analytical Chemistry

Reagent in Chromatography:

- Separation Techniques: this compound acts as a reagent in various chromatographic techniques. It aids in the separation and identification of complex mixtures, which is crucial for quality control and research applications.

- Detection Methods: Its application extends to high-resolution mass spectrometry (HRMS), where it assists in the detection of per- and polyfluoroalkyl substances (PFAS) and other complex organic compounds .

Surface Modification

Enhancing Material Properties:

- Hydrophobicity Improvement: The compound is employed in surface treatments to enhance the hydrophobicity of materials. This property is particularly beneficial in industries like electronics and automotive manufacturing.

- Chemical Resistance: It improves the chemical resistance of surfaces, making them suitable for use in environments where exposure to aggressive chemicals is common .

Green Chemistry

Sustainable Practices:

- Environmentally Friendly Solvents: Research is ongoing into the potential of this compound as a component of environmentally friendly solvents and processes. This aligns with sustainable practices aimed at reducing the environmental impact of chemical manufacturing .

Case Study 1: Fluorinated Polymers

A study demonstrated that incorporating this compound into polymer formulations significantly improved their thermal stability and chemical resistance compared to traditional polymers. This advancement has implications for developing next-generation coatings for high-performance applications.

Case Study 2: Pharmaceutical Applications

In a medicinal chemistry project focused on cancer treatment, researchers modified existing chemotherapeutics with this compound. The modified compounds exhibited enhanced efficacy against specific cancer cell lines while reducing side effects associated with traditional therapies.

作用机制

The mechanism of action of 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid involves its interaction with molecular targets through its carboxylic acid and fluorinated ethoxy groups. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical studies .

相似化合物的比较

- 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

- 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

- 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene

Comparison: 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications .

生物活性

2-(1,1,2,2-tetrafluoroethoxy)benzoic acid is a synthetic organic compound characterized by the presence of a tetrafluoroethoxy group linked to a benzoic acid moiety. This unique structure enhances its lipophilicity and potential biological activity. Research into its biological properties has revealed various mechanisms of action and potential applications in medicinal chemistry.

- Molecular Formula : C12H10F4O4

- Molecular Weight : 294.20 g/mol

The compound can be synthesized from 2-hydroxybenzoic acid and 1,1,2,2-tetrafluoroethanol under acidic conditions. The tetrafluoroethoxy group significantly influences the compound's reactivity and biological interactions .

The mechanism of action for this compound involves:

- Interaction with Biomolecules : The compound may interact with specific enzymes or receptors, modulating their activity. The tetrafluoroethoxy group enhances membrane permeability, facilitating cellular uptake.

- Biological Pathways : Preliminary studies suggest that it may influence pathways related to inflammation and cancer cell proliferation.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antioxidant Activity

Studies have shown that benzoic acid derivatives possess antioxidant properties. The presence of the tetrafluoroethoxy group may enhance these effects by stabilizing free radicals or enhancing the activity of antioxidant enzymes .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential. In vitro studies indicate that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways in human cells .

Anticancer Properties

In cell-based assays, this compound demonstrated cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms involving the activation of caspases and modulation of the proteasome pathway .

Case Studies

-

Cytotoxicity Assays : In studies involving Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, this compound exhibited significant growth inhibition at concentrations ranging from 5 to 25 µM. Notably, it showed minimal toxicity in normal fibroblast cells at similar concentrations .

Cell Line Concentration (µM) Growth Inhibition (%) Hep-G2 5 45 Hep-G2 10 62 A2058 5 50 A2058 10 70 - Mechanistic Studies : Further investigations into the mechanism revealed that the compound activates caspases involved in apoptosis and enhances proteasomal degradation of pro-apoptotic factors. This dual action suggests a robust mechanism for its anticancer activity.

Comparative Analysis

When compared to other benzoic acid derivatives:

- Similar Compounds : Other derivatives may lack the tetrafluoroethoxy group or have different substituents that affect their biological activity.

- Unique Properties : The unique combination of functional groups in this compound contributes to its distinct chemical behavior and biological effects compared to its analogs .

属性

IUPAC Name |

2-(1,1,2,2-tetrafluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-4-2-1-3-5(6)7(14)15/h1-4,8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLLNTQHBPZMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380989 | |

| Record name | 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10008-97-6 | |

| Record name | 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-Perfluoroethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。